(R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
Overview
Description
®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is a chiral compound that features a naphthyloxy group and a thienyl group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine typically involves the following steps:
Formation of the Naphthyloxy Intermediate: The naphthyloxy group can be introduced through a nucleophilic substitution reaction where a naphthol derivative reacts with an appropriate halide.
Introduction of the Thienyl Group: The thienyl group can be attached via a cross-coupling reaction, such as the Sonogashira coupling, where a thienyl halide reacts with an alkyne in the presence of a palladium catalyst.
Formation of the Propylamine Backbone:
Industrial Production Methods
Industrial production of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the naphthyloxy group, potentially leading to the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydronaphthalene derivatives
Substitution: Substituted amines
Scientific Research Applications
Chemistry
In chemistry, ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity
Medicine
In medicine, ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structural features make it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine involves its interaction with specific molecular targets. The naphthyloxy and thienyl groups may interact with various enzymes or receptors, leading to changes in their activity. The propylamine backbone may also play a role in the compound’s overall biological activity by facilitating its binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine: Similar structure but lacks the chiral center.
N,N-dimethyl-3-(phenoxy)-3-(2-thienyl)propylamine: Similar structure but with a phenoxy group instead of a naphthyloxy group.
N,N-dimethyl-3-(naphthyloxy)-3-(2-furyl)propylamine: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is unique due to its chiral center, which can lead to different biological activities compared to its achiral counterparts. The combination of the naphthyloxy and thienyl groups also provides unique electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21NOS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3R)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |
InChI Key |
JFTURWWGPMTABQ-GOSISDBHSA-N |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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